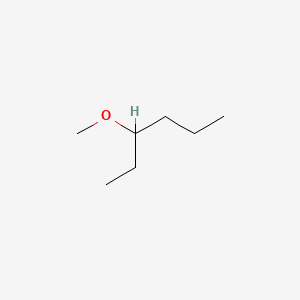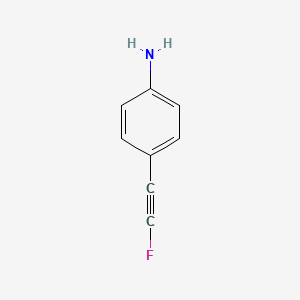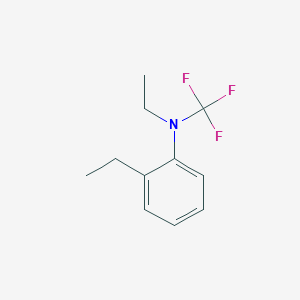
N,2-diethyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-diethyl-N-(trifluoromethyl)aniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a trifluoromethyl group attached to the aromatic ring and two ethyl groups attached to the nitrogen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method for synthesizing N,2-diethyl-N-(trifluoromethyl)aniline involves the direct nucleophilic substitution of a halogenated arene with an amine.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aryl halides with secondary amines.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2-diethyl-N-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed:
Oxidation: Nitroso and nitro derivatives
Reduction: Secondary amines
Substitution: Substituted aniline derivatives
Scientific Research Applications
Chemistry: N,2-diethyl-N-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting molecules .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and receptor modulators .
Industry: this compound is employed in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N,2-diethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- N-methyl-2-(trifluoromethyl)aniline
- N,N-dimethyl-4-(trifluoromethyl)aniline
- 2-(trifluoromethyl)aniline
Comparison: N,2-diethyl-N-(trifluoromethyl)aniline is unique due to the presence of two ethyl groups attached to the nitrogen atom, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and physical properties, making it more suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N,2-diethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-9-7-5-6-8-10(9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
LEEOZDCVYXUPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(CC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


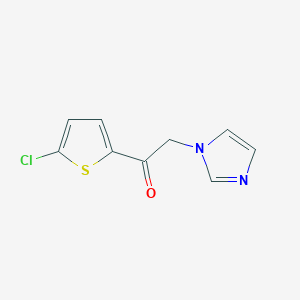
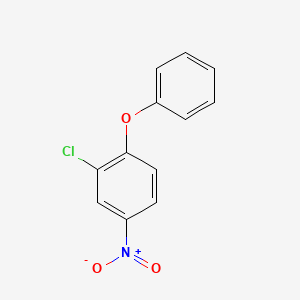
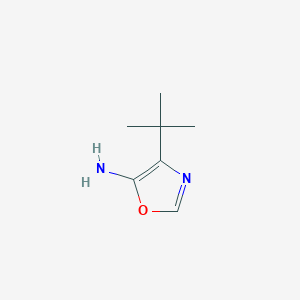
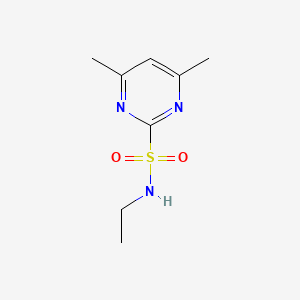

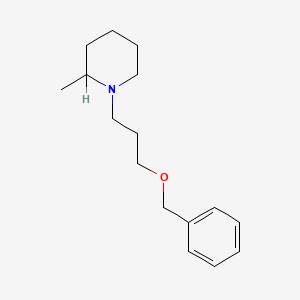
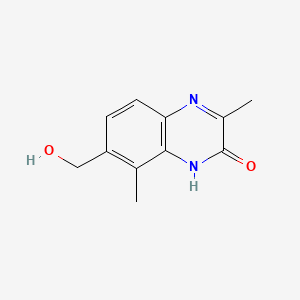
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
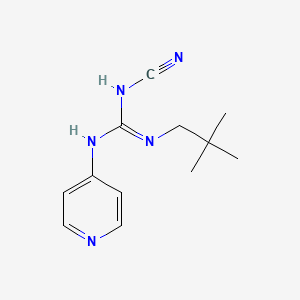
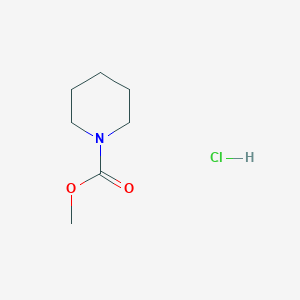
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
